physical and chemical properties of 1-Bromo-4-(3-chloropropyl)benzene
physical and chemical properties of 1-Bromo-4-(3-chloropropyl)benzene
An In-Depth Technical Guide to 1-Bromo-4-(3-chloropropyl)benzene: Properties, Synthesis, and Reactivity
Abstract
1-Bromo-4-(3-chloropropyl)benzene (CAS No. 74003-34-2) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structure, featuring a reactive primary alkyl chloride and a versatile aryl bromide moiety, positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its physical and chemical properties, detailed spectroscopic analysis, validated synthesis protocols, and a discussion of its core reactivity. The differential reactivity of its two halogenated sites is explored as a strategic advantage in sequential functionalization, enabling the targeted construction of pharmaceuticals, agrochemicals, and advanced polymers.[1]
Nomenclature and Structural Identifiers
The unambiguous identification of a chemical entity is paramount for reproducible research and safety. 1-Bromo-4-(3-chloropropyl)benzene is systematically named according to IUPAC conventions, with its core structure being a benzene ring substituted at the 1 and 4 (para) positions.
| Identifier | Value | Source |
| IUPAC Name | 1-bromo-4-(3-chloropropyl)benzene | [2] |
| CAS Number | 74003-34-2 | [1][2][3] |
| Molecular Formula | C₉H₁₀BrCl | [1][2][3] |
| Molecular Weight | 233.53 g/mol | [1][2][3] |
| SMILES | ClCCCC1=CC=C(Br)C=C1 | [2] |
| MDL Number | MFCD09744311 | [1][2] |
Physicochemical Properties
The physical properties of 1-Bromo-4-(3-chloropropyl)benzene are dictated by its molecular weight and the presence of polar carbon-halogen bonds, balanced by the nonpolar aromatic ring and alkyl chain. These characteristics influence its behavior in various solvents and its conditions of use.
| Property | Value | Notes |
| Boiling Point | 282.8 ± 15.0 °C (at 760 mmHg) | Predicted value; the high boiling point is consistent with its molecular weight and polarity.[1] |
| Density | 1.404 ± 0.06 g/cm³ | Predicted value; denser than water due to the presence of bromine and chlorine.[1] |
| Appearance | Colorless to pale yellow liquid | Inferred from analogous compounds. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMF, Et₂O, Chloroform) | Expected behavior for a halogenated aromatic compound; confirmed by its use in organic synthesis.[3][4] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of a compound. The following analysis is based on published experimental data.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (300 MHz, CDCl₃):
-
δ 7.46 - 7.37 (m, 2H): These two protons are on the aromatic ring, ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the electronegative bromine.
-
δ 7.08 (d, J = 8.4 Hz, 2H): These two protons are on the aromatic ring, ortho to the chloropropyl group. They appear as a doublet due to coupling with the adjacent protons.
-
δ 3.51 (t, J = 6.4 Hz, 2H): This triplet corresponds to the two protons on the carbon adjacent to the chlorine atom (-CH₂Cl). The triplet pattern arises from coupling with the adjacent methylene group.
-
δ 2.74 (t, J = 7.4 Hz, 2H): This triplet represents the benzylic protons (-Ar-CH₂-), which are coupled to the adjacent methylene group.
-
δ 2.12 - 1.98 (m, 2H): This multiplet corresponds to the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-), which is coupled to the protons on both adjacent carbons.[3]
¹³C NMR (75 MHz, CDCl₃):
-
δ 139.74, 131.68, 130.44, 120.04: These signals correspond to the six carbons of the aromatic ring. The signal at 120.04 ppm is attributed to the carbon atom bonded to the bromine (C-Br).
-
δ 44.11: This peak represents the carbon atom bonded to the chlorine (-CH₂Cl).
-
δ 33.90: This signal corresponds to the benzylic carbon (Ar-CH₂).
-
δ 32.24: This peak is assigned to the central carbon of the propyl chain.[3]
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching (propyl chain) |
| ~1590, ~1485 | Medium-Strong | Aromatic C=C ring stretching |
| ~1070 | Medium | C-Br stretching (aryl) |
| 800-600 | Strong | C-Cl stretching (alkyl) |
| ~820 | Strong | C-H out-of-plane bending for 1,4-disubstituted benzene |
Predicted Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), 1-Bromo-4-(3-chloropropyl)benzene is expected to produce a distinct molecular ion peak and several characteristic fragments. The isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would lead to complex isotopic clusters for the molecular ion and any fragments containing these halogens.
Key Predicted Fragments:
-
Molecular Ion (M⁺): Peaks expected around m/z 232, 234, and 236, showing the characteristic isotopic pattern.
-
Loss of Cl: A significant fragment resulting from the cleavage of the C-Cl bond, leading to an ion at m/z 197/199.
-
Loss of C₃H₆Cl: Benzylic cleavage to lose the chloropropyl side chain, resulting in a bromophenyl cation at m/z 155/157.
-
Tropylium Ion Formation: The ion at m/z 119 (C₉H₁₁⁺), formed via cleavage of the C-Br bond and subsequent rearrangement, is a common feature in similar structures and would likely be a prominent peak.[5][6]
Synthesis and Manufacturing
The most direct and high-yielding synthesis reported in the literature involves the conversion of a precursor alcohol using thionyl chloride.[3] This method is favored for its efficiency and the mild conditions required.
Primary Synthetic Route: Chlorination of 3-(4-Bromophenyl)propan-1-ol
This procedure converts the primary alcohol on the propyl chain to a chloride, leaving the aryl bromide intact. The use of N,N-dimethylformamide (DMF) as a solvent and thionyl chloride as the chlorinating agent is a standard and effective method for this transformation.
Detailed Experimental Protocol
The following protocol is adapted from the literature and represents a reliable method for laboratory-scale synthesis.[3]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Bromophenyl)propan-1-ol (1.0 eq) in N,N-dimethylformamide (DMF).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Reagent Addition: Slowly add thionyl chloride (2.2 eq) to the cooled solution dropwise. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for approximately 19 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing cold water. Self-Validation: This step neutralizes any remaining thionyl chloride.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (Et₂O) multiple times.[3]
-
Washing & Drying: Combine the organic layers and wash them with water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue via flash column chromatography on silica gel, eluting with pentane or hexane to yield the pure product. A reported yield for this procedure is 99%.[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Bromo-4-(3-chloropropyl)benzene stems from the differential reactivity of its two carbon-halogen bonds. The primary alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, while the aryl bromide is an ideal handle for metal-catalyzed cross-coupling reactions. This orthogonality allows for selective, sequential modifications.[1]
Reactions at the Alkyl Chloride Terminus
The C-Cl bond on the propyl chain is the more reactive site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups, such as amines, azides, cyanides, and thiols, via Sₙ2 pathways. The choice of a nucleophile and reaction conditions can be tailored to build desired molecular scaffolds.
Reactions at the Aryl Bromide Terminus
The C-Br bond on the aromatic ring is relatively inert to nucleophilic substitution but is readily activated by transition metal catalysts (e.g., Palladium, Copper). This enables powerful C-C and C-N bond-forming reactions, including:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne linkages.
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines.
Strategic Sequential Functionalization
The true power of this reagent lies in the ability to perform these reactions sequentially. A typical strategy involves first performing a nucleophilic substitution at the more labile chloropropyl site, followed by a metal-catalyzed cross-coupling reaction at the more robust aryl bromide site. This approach provides a controlled, stepwise pathway to complex target molecules.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 1-Bromo-4-(3-chloropropyl)benzene is not universally available, its handling should be guided by the known hazards of its constituent functional groups: halogenated alkanes and aromatic bromides.
-
General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.[7][8] Prolonged contact may cause dermatitis.[7]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling should be performed in a well-ventilated fume hood.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] Recommended storage temperature is between 2-8°C.[1] Keep away from strong oxidizing agents, acids, and bases.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[7][9]
Conclusion
1-Bromo-4-(3-chloropropyl)benzene is a highly versatile and synthetically valuable building block. Its defining characteristic is its bifunctional nature, which allows for controlled, sequential chemical modifications at two distinct sites. A solid understanding of its physicochemical properties, spectroscopic signatures, and differential reactivity is essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide serves as a foundational technical resource for researchers and scientists aiming to incorporate this powerful intermediate into their synthetic programs.
References
-
MySkinRecipes. 1-Bromo-4-(3-chloropropyl)benzene. [Link]
-
PubChem. 1-Bromo-4-(3-bromopropyl)benzene. [Link]
-
PubChem. (1-Bromo-3-chloropropyl)benzene. [Link]
-
Chemsrc. 1-Bromo-4-(3-bromopropyl)benzene. [Link]
-
Carl ROTH. Safety Data Sheet: Bromobenzene. [Link]
-
NIST. Benzene, 1-bromo-3-chloro- IR Spectrum. [Link]
-
Chegg. Solved Mass spectra for 1-bromo-4-propylbenzene and (3-bromopropyl)benzene. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Bromobenzene. [Link]
-
NIST. Benzene, 1-bromo-4-chloro- IR Spectrum. [Link]
-
NIST. Benzene, 1-bromo-3-chloro- Mass Spectrum. [Link]
-
International Journal of Pharmaceutical Sciences. Isatin Derivatives in Neurodegenerative Disorders. [Link]
-
ResearchGate. Experimental FT-IR spectra of 1-bromo-2-chlorobenzene. [Link]
-
PubChem. (1-Bromo-3,3,3-trichloropropyl)benzene. [Link]
Sources
- 1. 1-Bromo-4-(3-chloropropyl)benzene [myskinrecipes.com]
- 2. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]
- 3. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Solved Mass spectra for 1-bromo-4-propylbenzene and | Chegg.com [chegg.com]
- 6. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
